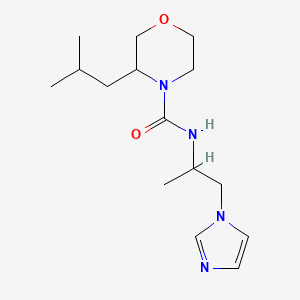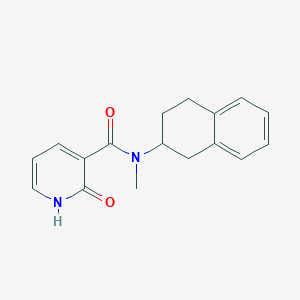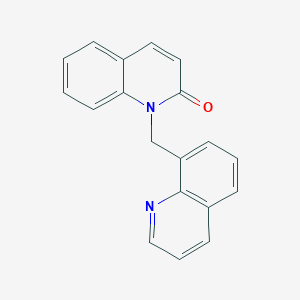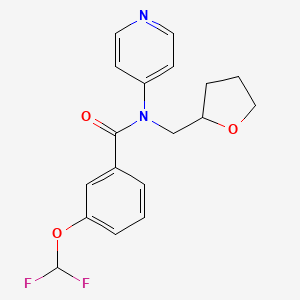
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide, also known as IMP, is a chemical compound that has been widely used in scientific research. It is a potent and selective allosteric modulator of the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system.
作用機序
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide acts as an allosteric modulator of the histamine H3 receptor, which means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand histamine. This binding causes a conformational change in the receptor, which alters its ability to interact with other proteins and signaling pathways. The net effect of this modulation is to decrease the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of neurotransmitter release. By decreasing the release of several neurotransmitters, this compound has been shown to have a range of effects on the central nervous system, including improving cognitive function, reducing anxiety and depression, and decreasing the symptoms of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide in lab experiments is its potency and selectivity as an allosteric modulator of the histamine H3 receptor. This makes it a valuable tool for investigating the receptor's function and potential therapeutic applications. However, one limitation of using this compound is its relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
将来の方向性
There are several future directions for research on N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide and the histamine H3 receptor. One area of interest is the potential therapeutic applications of this compound for treating neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective allosteric modulators of the histamine H3 receptor, which could lead to the development of new drugs with fewer side effects and improved efficacy.
In conclusion, this compound is a valuable tool for investigating the histamine H3 receptor and its role in regulating neurotransmitter release. Its potency and selectivity as an allosteric modulator make it a valuable tool for scientific research, and its potential therapeutic applications make it an area of interest for future research.
合成法
The synthesis of N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide involves several steps, including the reaction of 2-(2-methylpropyl) morpholine with 1-bromo-2-(1H-imidazol-1-yl)propane, followed by the reaction of the resulting intermediate with 4-isocyanato-4-methylpentanoic acid. The final product is obtained after purification and isolation.
科学的研究の応用
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide has been widely used in scientific research to study the histamine H3 receptor and its role in regulating neurotransmitter release. It has been found to be a potent and selective allosteric modulator of the receptor, which makes it a valuable tool for investigating the receptor's function and potential therapeutic applications.
特性
IUPAC Name |
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-12(2)8-14-10-21-7-6-19(14)15(20)17-13(3)9-18-5-4-16-11-18/h4-5,11-14H,6-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLNYCFUTXWKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1C(=O)NC(C)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
![3-(benzimidazol-1-yl)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B7594597.png)




![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)

![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)

![1,2,3,4-Tetrahydronaphthalen-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7594675.png)
![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)